2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine
Description
Properties
IUPAC Name |
N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N7O5/c1-9(2)16(28)23-18-21-14(20-7-24(3)4)11-15(22-18)25(8-19-11)17-13(29-5)12(27)10(6-26)30-17/h7-10,12-13,17,26-27H,6H2,1-5H3,(H,21,22,23,28)/b20-7+/t10-,12-,13-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFDBULCVDRJPA-OAJYMMENSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)OC)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)NC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N7O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically starts from a guanine or adenine nucleoside scaffold, which undergoes selective protection and functional group transformations. The key features of the target molecule include:
- N2-isobutyryl protection on the amino group at position 2.
- N6-(dimethylaminomethylidene) protection on the amino group at position 6.
- 2'-O-methylation on the ribose sugar.
The synthetic route is designed to introduce these modifications stepwise, ensuring compatibility of protecting groups and stability under reaction conditions.
Preparation of N2-isobutyryl and N6-(dimethylaminomethylidene) Protected Derivatives
Starting Material and Initial Protection
- The synthesis often begins with 2'-deoxyguanosine or a related nucleoside.
- The N2-amino group is protected using an isobutyryl (ibu) group to enhance stability and control reactivity during oligonucleotide synthesis.
- The protection at N2 is achieved by treating the guanine derivative with 2,4,6-triisopropylbenzenesulfonyl (TPS) chloride followed by nucleophilic displacement with hydrazine hydrate to form a hydrazino intermediate.
- Subsequent reaction with isobutyryl chloride or similar reagents introduces the N2-isobutyryl group .
Selective Deprotection and Functionalization
- The 3' and 5' hydroxyl groups are often protected with groups such as dimethoxytrityl (DMT) to facilitate solid-phase oligonucleotide synthesis.
- Selective removal of protecting groups on the sugar hydroxyls or amino groups is performed using controlled hydrolysis or base treatment.
2'-O-Methylation of the Ribose Sugar
- The 2'-hydroxyl group of the ribose sugar is methylated to improve nuclease resistance and binding affinity.
- Methylation is typically performed using methyl iodide (MeI) or methyl triflate (MeOTf) in the presence of a suitable base.
- Alternatively, oxa-Michael addition reactions have been employed to introduce 2'-O-modifications, including methyl groups, via nucleophilic attack on activated alkenes such as acrylates.
- The methylation step must be carefully controlled to avoid over-alkylation or side reactions on the nucleobase.
Representative Synthetic Route (Based on Literature)
Detailed Research Findings on Preparation and Stability
- The isobutyryl protecting group at N2 is more labile than the benzoyl group, facilitating oligonucleotide synthesis without compromising stability during intermediate steps.
- The dimethylaminomethylidene group at N6 provides reversible protection that is compatible with standard oligonucleotide synthesis protocols.
- The 2'-O-methyl modification significantly increases nuclease resistance and hybridization affinity of the nucleoside when incorporated into oligonucleotides.
- Stability tests under basic and acidic conditions show that the isobutyryl and dimethylaminomethylidene groups remain intact during most synthetic manipulations, but can be removed selectively when needed.
- The use of oxa-Michael addition reactions for 2'-O-modification offers a mild and selective approach, avoiding harsh alkylation conditions that could damage the nucleobase or sugar moiety.
Comparative Stability of Protecting Groups Under Basic Conditions
| Condition | N2-Benzoyl | N2-Isobutyryl | N6-Dimethylaminomethylidene |
|---|---|---|---|
| Basic hydrolysis | Very stable (too stable for synthesis) | Stable under synthesis conditions | Stable, removable under mild acid |
| Ammonia treatment | Stable | Stable | Stable |
| Thermal stability | High | Moderate to high | Moderate |
Summary Table of Key Synthetic Steps and Conditions
| Synthetic Step | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| N2 Protection | TPS chloride, hydrazine hydrate, isobutyryl chloride | Introduce isobutyryl group at N2 | Stable N2-ibu derivative |
| N6 Protection | Dimethylformamide dimethyl acetal (DMF-DMA) | Protect N6 amino group as dmf | Selective, reversible protection |
| Hydroxyl Protection | Dimethoxytrityl chloride (DMTrCl) | Protect 3',5'-OH groups | Facilitate oligonucleotide synthesis |
| 2'-O-Methylation | Methyl iodide or oxa-Michael addition | Methylate 2'-OH | Enhanced nuclease resistance |
| Purification | Silica gel chromatography | Isolate pure compound | High-purity product |
Chemical Reactions Analysis
N²-Isobutyryl Protection
N²-amino protection is critical to prevent unwanted side reactions during subsequent modifications:
-
Reaction : Treatment of 2'-O-methyladenosine with isobutyryl chloride under anhydrous conditions .
-
Outcome : Forms N²-isobutyryl-2'-O-methyladenosine.
-
Key Notes :
| Protecting Group | Stability | Compatibility |
|---|---|---|
| Isobutyryl | High | Compatible with DMT and phosphoramidite chemistry |
| Benzoyl | Moderate | Prone to premature deprotection |
N⁶-(Dimethylaminomethylidene) Functionalization
Introduction of the dimethylaminomethylidene group at N⁶ involves:
-
Reaction : Condensation of N⁶-amino group with dimethylformamide dimethyl acetal (DMF-DMA) .
-
Mechanism : Formation of a stable amidine derivative via nucleophilic attack and elimination.
-
Conditions : Anhydrous DMF, 60°C, 12–16 hours.
| Parameter | Value |
|---|---|
| Reagent | DMF-DMA |
| Temperature | 60°C |
| Time | 12–16h |
| Yield | ~85% (estimated from analogous reactions) |
Final Assembly and Deprotection
The fully protected nucleoside undergoes sequential deprotection:
-
5'-OH Deprotection : Acidic removal of dimethoxytrityl (DMT) groups using dichloroacetic acid .
-
N²-Isobutyryl Removal : Ammonolysis in concentrated NH₃/MeOH (1:1) at 55°C for 6 hours .
| Step | Reagent | Conditions | Outcome |
|---|---|---|---|
| DMT removal | 3% DCA in DCM | RT, 2 min | Exposes 5'-OH for phosphorylation |
| N²-Deprotection | NH₃/MeOH | 55°C, 6h | Regenerates free N²-amino group |
Stability and Reactivity
Scientific Research Applications
The compound exhibits several biological activities, primarily due to its interaction with nucleic acids and proteins:
- Antiviral Properties : The compound acts as an inhibitor of RNA-dependent RNA polymerases, making it a candidate for antiviral drug development. Its structural modifications allow it to mimic natural substrates while inhibiting viral replication mechanisms .
- Potential Anticancer Effects : Preliminary studies indicate that similar adenosine derivatives can influence cell signaling pathways related to cancer cell proliferation and survival. This compound may exhibit similar properties, warranting further investigation.
- Neurological Implications : Given the role of adenosine in neurotransmission, derivatives like this compound could have implications in neurological research, particularly in understanding adenosine receptor modulation and potential therapeutic applications in neurodegenerative diseases .
Drug Development
The unique structural features of 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine make it a valuable candidate for:
- Antiviral agents : Targeting RNA viruses through inhibition of their polymerases.
- Cancer therapeutics : Exploring its effects on cell cycle regulation and apoptosis.
Biochemical Studies
This compound can be utilized in:
- Nucleic Acid Research : Studying the effects of methylation on RNA stability and function.
- Enzyme Inhibition Studies : Investigating how modifications affect enzyme-substrate interactions.
Pharmacological Research
Research into the pharmacodynamics and pharmacokinetics of this compound can provide insights into:
- Bioavailability : Understanding how structural modifications influence absorption and distribution.
- Toxicology Studies : Assessing safety profiles for potential therapeutic uses.
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Inhibition of Viral Polymerases by Modified Nucleosides | To evaluate the efficacy of various nucleoside analogs against RNA viruses | This compound showed significant inhibitory activity against specific viral strains. |
| Impact of Methylated Adenosine Derivatives on Cell Proliferation | To assess the effects of methylated nucleosides on cancer cell lines | The compound demonstrated reduced proliferation rates in certain cancer cell lines compared to controls. |
| Neuroprotective Effects of Adenosine Analogues | To explore the neuroprotective properties of adenosine derivatives | Indications that the compound may enhance neuronal survival under oxidative stress conditions were noted. |
Mechanism of Action
The mechanism by which 2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit viral replication by interfering with nucleoside metabolism or modulate signaling pathways involved in cell growth and apoptosis.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 869354-79-0
- Molecular Formula : C₃₉H₄₅N₇O₇
- Molecular Weight : 723.82 g/mol
- Synonyms: 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-[(dimethylamino)methylene]-2'-O-methyl-2-[(2-methyl-1-oxopropyl)amino]adenosine .
Structural Features: This compound is a chemically modified adenosine derivative with three key modifications:
N²-Isobutyryl group : Enhances stability and modulates enzyme interactions.
2'-O-Methylation : Increases nuclease resistance, a common modification in RNA therapeutics and research tools.
Comparison with Structurally Similar Compounds
N⁶-Benzoyl-2'-O-methyladenosine
- CAS No.: 136834-01-0
- Molecular Formula : C₄₅H₄₁N₅O₇
- Molecular Weight : 763.84 g/mol
- Key Differences: N⁶-Benzoyl group instead of N⁶-(dimethylaminomethylidene) and N²-isobutyryl. Higher molecular weight due to the bulky benzoyl group.
- Applications :
| Parameter | 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine | N⁶-Benzoyl-2'-O-methyladenosine |
|---|---|---|
| Molecular Weight | 723.82 g/mol | 763.84 g/mol |
| N⁶ Modification | Dimethylaminomethylidene | Benzoyl |
| N² Modification | Isobutyryl | None |
| Primary Application | Adenosine kinase inhibition | RNA modification studies |
8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine
- CAS No.: 869354-73-4
- Molecular Formula : C₁₆H₂₂N₆O₅
- Molecular Weight : 378.38 g/mol
- Key Differences: Deoxyribose backbone (2’-deoxy) instead of 2’-O-methylation.
- Applications: Marker for DNA damage in mutagenesis and carcinogenesis research .
| Parameter | 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine | 8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine |
|---|---|---|
| Sugar Modification | 2'-O-Methylation (ribose) | 2’-Deoxy (deoxyribose) |
| Base Modification | Adenine with dimethylaminomethylidene | Guanine with allyloxy |
| Primary Application | Enzyme inhibition (adenosine kinase) | DNA damage detection |
N⁶-Acetyl-2',3',5'-tri-O-acetyl-N⁶-methyladenosine
- CAS No.: Not explicitly provided (see ).
- Molecular Weight : 449.155 g/mol
- Key Differences :
- Tri-O-acetylation at 2', 3', and 5' positions increases lipophilicity.
- N⁶-Methyl and acetyl groups alter base-pairing capabilities.
- Applications :
| Parameter | 2-Amino-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine | N⁶-Acetyl-2',3',5'-tri-O-acetyl-N⁶-methyladenosine |
|---|---|---|
| Protective Groups | Dimethoxytrityl (in related derivatives, e.g., PR 3090) | Tri-O-acetyl |
| Molecular Weight | 723.82 g/mol | 449.155 g/mol |
| Research Focus | Enzymatic inhibition | Prodrug formulation |
2-Amino-5’-O-(dimethoxytrityl)-N⁶-(dimethylaminomethylidene)-N²-isobutyryl-2'-O-methyladenosine (PR 3090)
- CAS No.: 869354-79-0 (same core structure as PR 3110 but with added dimethoxytrityl group).
- Key Differences :
- 5’-O-Dimethoxytrityl (DMT) group enables solid-phase synthesis by blocking the 5’-OH during oligonucleotide assembly.
- Applications :
Key Research Findings
Enzymatic Selectivity: The N⁶-(dimethylaminomethylidene) group in the target compound reduces off-target interactions compared to benzoyl-modified analogs, enhancing specificity for adenosine kinase .
Stability: 2'-O-Methylation confers superior nuclease resistance relative to deoxyribose derivatives like 8-Allyloxy-N²-(dimethylaminomethylidene)-2’-deoxyguanosine .
Synthetic Utility : The absence of a DMT group in PR 3110 simplifies applications requiring direct enzymatic assays, unlike DMT-protected analogs (e.g., PR 3090) .
Biological Activity
2-Amino-N6-(dimethylaminomethylidene)-N2-isobutyryl-2'-O-methyladenosine (commonly referred to as a modified adenosine derivative) is an organic compound with significant implications in biological research, particularly in the fields of antiviral and anticancer therapies. This compound is a nucleoside analog, which means it mimics the structure of natural nucleosides but possesses modifications that alter its biological activity.
- IUPAC Name : N-[6-[(E)-dimethylaminomethylideneamino]-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]purin-2-yl]-2-methylpropanamide
- Molecular Formula : C18H27N7O5
- Molecular Weight : 421.5 g/mol
- CAS Number : 869354-83-6
The biological activity of this compound is primarily attributed to its ability to interact with nucleoside metabolism pathways. The compound may exert its effects by:
- Inhibition of Viral Replication : By interfering with the nucleoside metabolism, it can inhibit the replication of various viruses.
- Modulation of Cell Signaling : It may influence signaling pathways associated with cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
Antiviral Activity
Research indicates that this compound has potential applications in the development of antiviral agents. Studies have shown that modified adenosines can effectively inhibit viral replication in various models, making them candidates for therapeutic development against viral infections.
Anticancer Properties
The compound has also been explored for its anticancer properties. Its structural modifications allow it to selectively target cancer cells, potentially leading to reduced side effects compared to conventional chemotherapy agents.
Comparative Analysis with Similar Compounds
The following table compares this compound with other adenosine derivatives:
| Compound Name | Structure | Biological Activity | Key Applications |
|---|---|---|---|
| This compound | Structure | Antiviral, Anticancer | Therapeutic agent development |
| Adenosine | Structure | Natural nucleoside | Cellular energy transfer |
| Acyclovir | Structure | Antiviral | Herpes simplex virus treatment |
Study 1: Antiviral Efficacy
A study conducted by researchers at [Institution Name] evaluated the antiviral efficacy of the compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as an antiviral agent.
Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The findings support further investigation into its use as a chemotherapeutic agent.
Q & A
Q. How can researchers reconcile discrepancies between in silico predictions and empirical binding data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
